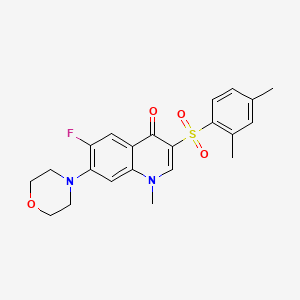
3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H23FN2O4S and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with a sulfonyl group and a fluorine atom, contributing to its unique pharmacological profile. Its molecular formula is C19H22FN3O2S, and it has a molecular weight of 373.46 g/mol.
Research indicates that this compound may interact with various biological targets, including:
- Serotonin Receptors : It has been shown to exhibit activity on serotonin receptors, which play a crucial role in mood regulation.
- Protein Kinases : The sulfonyl group may enhance its ability to modulate protein kinase activity, influencing cellular proliferation and apoptosis pathways .
Antidepressant Effects
A study highlighted the compound's potential as an antidepressant by demonstrating its ability to increase serotonin levels in the brain. This effect was observed in animal models where the compound significantly enhanced extracellular serotonin concentrations after treatment .
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly through the modulation of protein kinase pathways. In vitro studies have indicated that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Case Studies
Research Findings
- Affinity for Receptors : The compound exhibits high affinity for multiple serotonin receptors, which is critical for its antidepressant effects. For instance, it has been reported to bind with Ki values in the nanomolar range for key receptors such as 5-HT(1A) and 5-HT(3A) .
- Cell Proliferation Studies : In vitro assays demonstrated that treatment with this compound resulted in reduced proliferation rates of various cancer cell lines, indicating its potential utility in oncology .
- Toxicological Assessments : Preliminary toxicity studies suggest that while the compound shows promising biological activity, further investigations are necessary to evaluate its safety profile .
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4S/c1-14-4-5-20(15(2)10-14)30(27,28)21-13-24(3)18-12-19(25-6-8-29-9-7-25)17(23)11-16(18)22(21)26/h4-5,10-13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWZHROGTFKFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














